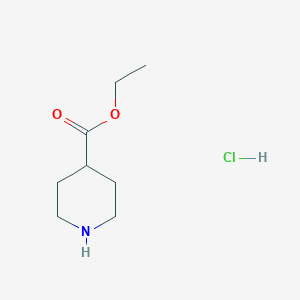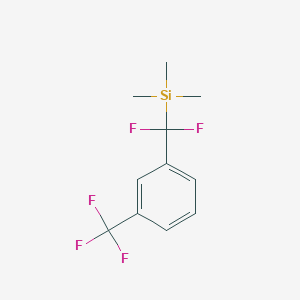
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) is an organic compound characterized by a cyclopropyl ring substituted with a methyl group and a methylene group, along with a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-pentanone with sodium hydroxide, followed by a series of distillations and extractions . Another method includes the preparation from 1-chloro-4-pentanone and potassium hydroxide, yielding the desired ketone in high purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous reactors and advanced separation techniques to isolate the product efficiently.
化学反应分析
Types of Reactions
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes
作用机制
The mechanism by which Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) exerts its effects involves interactions with specific molecular targets and pathways. For instance, in oxidation reactions, the compound reacts with oxidizing agents to form intermediate species that further react to yield the final products . The exact mechanism can vary depending on the reaction conditions and the presence of catalysts.
相似化合物的比较
Similar Compounds
- Cyclopropyl methyl ketone
- Methyl ethyl ketone
- Acetylcyclopropane
Uniqueness
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) is unique due to its specific substitution pattern on the cyclopropyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where other ketones may not be suitable .
属性
CAS 编号 |
156541-80-9 |
|---|---|
分子式 |
C7H10O |
分子量 |
110.15 g/mol |
IUPAC 名称 |
1-(2-methyl-3-methylidenecyclopropyl)ethanone |
InChI |
InChI=1S/C7H10O/c1-4-5(2)7(4)6(3)8/h5,7H,1H2,2-3H3 |
InChI 键 |
RRMPJOGQLZZBFN-UHFFFAOYSA-N |
SMILES |
CC1C(C1=C)C(=O)C |
规范 SMILES |
CC1C(C1=C)C(=O)C |
同义词 |
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)









